Divinyl adipate

Enzymatic Polymerization Biocatalysis Aliphatic Polyesters

Sourcing a reliable divinyl ester crosslinker with reproducible polymerization kinetics is critical-batch variability in spacer-length analogs can compromise molecular weight targets and material performance. Divinyl adipate (DVA; CAS 4074-90-2), stabilized with MEHQ, delivers consistent bifunctional reactivity across radical, enzymatic, and condensation polymerization routes. • Lipase-catalyzed polycondensation with glycols yields polyesters with Mw up to 2.1 × 10⁴ g/mol-significantly exceeding divinyl sebacate analogs-for biodegradable scaffolds and high-integrity films. • IFIRP copolymerization with allyl acetate produces soluble, non-gelled hyperbranched polymers exhibiting UCST behavior (38 °C in THF-water), enabling porous film casting and nanoparticle stabilization. • As a reactive diluent in 100%-solids UV/EB-curable coatings, DVA incorporates into the crosslinked network with controlled pendent double-bond reactivity (k₁₃/k₁₂ = 0.28), preventing premature gelation.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 4074-90-2
Cat. No. B1218210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivinyl adipate
CAS4074-90-2
Synonymsdivinyl adipate
divinyladipate
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC=COC(=O)CCCCC(=O)OC=C
InChIInChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2
InChIKeyJZQAAQZDDMEFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Divinyl Adipate Procurement Overview


Divinyl adipate (DVA; CAS 4074-90-2) is a bifunctional vinyl ester monomer derived from adipic acid, with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol [1]. It is characterized as a colorless to yellow liquid or low-melting solid (melting point 28 °C) that is typically stabilized with monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization . DVA is primarily utilized as a crosslinking agent, reactive diluent, and polymerizable building block in the synthesis of polyesters, hydrogels, and functional polymeric materials via radical, enzymatic, and condensation polymerization mechanisms [2].

Crosslinking monomer for enzymatic polyester synthesis
Reactive diluent in radiation-curable coating systems
Monomer for soluble hyperbranched polymers
Stationary phase precursor with planar selectivity

Divinyl Adipate: Why Analogs Differ


Divinyl adipate belongs to a class of divinyl dicarboxylate esters that includes divinyl succinate (C4 backbone), divinyl sebacate (C8 backbone), and divinyl dodecanedioate (C10 backbone). Despite sharing the same terminal vinyl ester functionality, the length of the central alkylene spacer profoundly influences enzymatic recognition, polymerization kinetics, polymer molecular weight, and the physical properties of the resulting materials [1]. For instance, lipase-catalyzed polycondensation of divinyl adipate with glycols yields polymers with significantly different molecular weights and yields compared to divinyl sebacate, while in chromatographic applications, DVA-based macroporous beads exhibit unique molecular recognition properties not observed with ethylene dimethacrylate-based analogs [2]. Direct substitution without empirical validation of the target application risks altered crosslink density, compromised mechanical properties, and unpredictable material performance. The quantitative evidence below establishes the specific, verifiable differentiators that justify the selection of divinyl adipate over its closest structural analogs.

Divinyl sebacate (C8)
Polymer yield and molecular weight profile may shift; mechanical performance may differ.
Ethylene dimethacrylate
Lacks planar solute recognition; chromatographic selectivity may not transfer to DVA-based beads.
Divinyl succinate (C4)
Shorter alkylene spacer alters crosslink density and swelling; material properties may not replicate.

Divinyl Adipate: Comparative Performance Evidence


Enzymatic Polymerization: Higher Molecular Weight vs. Divinyl Sebacate

In a head-to-head comparison under identical lipase-catalyzed polycondensation conditions, divinyl adipate (DVA) produced polyesters with significantly higher molecular weight than divinyl sebacate (DVS), despite a lower polymer yield. This trade-off is critical for applications requiring enhanced mechanical strength and chain entanglement [1].

Enzymatic Mw
Head-to-head
2.1 × 10⁴ g/mol
Higher Mw supports mechanical integrity
Trade-off: lower polymer yield vs. divinyl sebacate
Enzymatic Polymerization Biocatalysis Aliphatic Polyesters Green Chemistry

Higher Polymer Yield with Divinyl Sebacate

The same head-to-head study revealed that divinyl sebacate (DVS) produced a higher polymer yield than divinyl adipate (DVA), establishing a clear inverse relationship between yield and molecular weight. For applications prioritizing high conversion efficiency over chain length, DVS may be the preferred monomer; for high-performance materials, DVA is superior [1].

Polymer Yield
Head-to-head
DVA: lower yield vs DVS: higher yield
Yield priority guides monomer selection
Yield inversely related to molecular weight
Enzymatic Polymerization Biodegradable Polymers Polyester Synthesis Lipase Catalysis

Macroporous Beads: Unique Selectivity vs. Ethylene Dimethacrylate

In a direct comparative study of crosslinkers for uniform macroporous polymer beads, divinyl adipate (DVA) demonstrated distinct chromatographic selectivity not observed with ethylene dimethacrylate (EDMA). While EDMA-based beads exhibited large specific surface area, DVA-based beads—despite having very small specific surface area—acquired a porous structure upon swelling and showed unexpected molecular recognition toward flat solutes in reversed-phase liquid chromatography [1].

Chromatographic Selectivity
Head-to-head
DVA: planar recognition vs EDMA: non-selective
Enables flat vs. non-planar separation
Not observed with EDMA-based beads
HPLC Stationary Phases Macroporous Polymers Chromatographic Selectivity Crosslinking Agents

Radical Copolymerization: Soluble Hyperbranched Polymers

Divinyl adipate (DVA) copolymerized with allyl acetate in the presence of high concentrations of dimethyl 2,2'-azobis(isobutyrate) (MAIB) proceeds homogeneously without gelation, yielding soluble hyperbranched copolymers. This behavior contrasts sharply with conventional divinyl crosslinkers such as divinylbenzene, which typically undergo rapid gelation and form insoluble networks under similar conditions. The resulting copolymer exhibited an upper critical solution temperature (UCST) of 38 °C in THF-water (2:1 v/v) [1].

Gelation Behavior
Class-level
DVA: soluble copolymer vs Conventional: gelation
Enables solution-processable polymers
UCST 38 °C in THF-water (30% yield)
Hyperbranched Polymers Radical Polymerization Crosslinker Design Soluble Polymers

Low Pendent Double Bond Reactivity for Controlled Crosslinking

In radical copolymerization with vinyl acetate, the reactivity of the pendent double bond of divinyl adipate (DVA) is very low (k13/k12 = 0.28), enabling the formation of soluble linear copolymers with pendent unsaturation well beyond the theoretical gel point. This low pendent reactivity is a key differentiator from highly reactive divinyl monomers such as divinylbenzene or ethylene glycol dimethacrylate, which crosslink rapidly and form insoluble networks at low conversion [1].

Pendent Bond Reactivity
Class-level
k13/k12 = 0.28
Delayed gelation supports controlled cure
3.6× less reactive than initial double bond
Copolymerization Kinetics Reactivity Ratios Vinyl Acetate Copolymers Crosslinking Control

Divinyl Adipate: Research & Industrial Applications


Enzymatic Synthesis of High Molecular Weight Polyesters

Divinyl adipate is the preferred monomer over divinyl sebacate for lipase-catalyzed polycondensation with glycols (e.g., 1,4-butanediol) when the application demands high molecular weight polyesters with enhanced mechanical properties and chain entanglement. Under optimal conditions using Pseudomonas cepacia lipase, DVA yields polymers with Mw up to 2.1 × 10⁴ g/mol—significantly higher than DVS-based polyesters—making it suitable for biodegradable packaging, biomedical scaffolds, and sustainable materials where mechanical integrity is critical [1].

Planar-Selective Molecular Recognition in HPLC Stationary Phases

For reversed-phase high-performance liquid chromatography (RP-HPLC) separations where discrimination between planar (e.g., polycyclic aromatic hydrocarbons) and non-planar analytes is required, macroporous polymer beads crosslinked with divinyl adipate provide unique molecular recognition selectivity not achievable with ethylene dimethacrylate (EDMA) or divinylbenzene-based stationary phases. DVA-based beads, prepared via two-step swelling and polymerization, exhibit unexpected retention and selectivity for flat solutes due to the swelling-induced porous structure [1].

Soluble Hyperbranched Polymers for Solution Processing and Films

Divinyl adipate is uniquely suited for initiator-fragment incorporation radical polymerization (IFIRP) to produce soluble, non-gelled hyperbranched copolymers. Unlike conventional divinyl crosslinkers that cause rapid gelation, DVA copolymerized with allyl acetate and high concentrations of azo-initiator yields homogeneous solutions of hyperbranched polymers. These polymers exhibit UCST behavior (38 °C in THF-water) and can be cast into porous films or used to stabilize metal nanoparticles and solubilize hydrophobic dyes [1].

Low-Viscosity Reactive Diluents for Radiation-Curable Coatings and Inks

Divinyl adipate functions as an effective reactive diluent in solvent-free, radiation-curable coating compositions and printing inks. Its low viscosity enables formulation of 100% solids systems with improved flow and leveling properties. Unlike inert diluents that volatilize, DVA incorporates into the crosslinked network upon curing, contributing to film properties while reducing formulation viscosity. The low pendent double bond reactivity (k13/k12 = 0.28) provides a controlled crosslinking profile, preventing premature gelation during storage and application while enabling complete cure upon irradiation [1].

Application
Selection Property
Validation Focus
Enzymatic high-Mw polyester synthesis
Molecular weight build-up capability
Polymer Mw and mechanical performance
Planar-selective HPLC separations
Planar molecular recognition
Retention selectivity for flat vs. non-planar analytes
Soluble hyperbranched polymer processing
Gelation-free polymerization behavior
Solution processability and thermoresponsive phase behavior
Reactive diluent for radiation-curable coatings
Controlled pendent double bond reactivity
Viscosity reduction and crosslink density after cure
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